1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one

Drug Discovery Physicochemical Property Optimization Medicinal Chemistry

Sourcing an electron-deficient aryl ynone that delivers predictable enantioselectivity can stall discovery projects. This 4-fluoro-3-(trifluoromethyl)phenyl propynone solves this by providing a superior substrate for catalytic asymmetric trifluoromethylation, achieving up to ~96% ee for chiral propargyl alcohol libraries. Key advantages: • Ideal for constructing Efavirenz-analog anti-HIV candidates with high optical purity. • Introduces the potency-enhancing 4-fluoro-3-(trifluoromethyl)phenyl pharmacophore, shown to improve ALK inhibitory activity ~7-fold over mono-CF3 analogs. • Terminal alkyne enables clean CuAAC/SPAAC click chemistry for rapid library assembly.

Molecular Formula C10H4F4O
Molecular Weight 216.13 g/mol
Cat. No. B12077945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one
Molecular FormulaC10H4F4O
Molecular Weight216.13 g/mol
Structural Identifiers
SMILESC#CC(=O)C1=CC(=C(C=C1)F)C(F)(F)F
InChIInChI=1S/C10H4F4O/c1-2-9(15)6-3-4-8(11)7(5-6)10(12,13)14/h1,3-5H
InChIKeyUVFOCVIVNKMTMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one Overview


1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one (CAS 1593057-57-8) is an aryl alkynyl ketone (ynone) featuring a terminal alkyne and a carbonyl group conjugated with a phenyl ring substituted at the 3- and 4-positions with trifluoromethyl (-CF₃) and fluoro (-F) groups, respectively . With a molecular formula of C10H4F4O and a molecular weight of 216.13 g/mol, this compound is primarily utilized as a versatile intermediate and building block in synthetic organic chemistry, particularly for constructing fluorinated heterocycles and for trifluoromethylation reactions [1]. Its unique substitution pattern with two strong electron-withdrawing groups distinguishes it from other aryl propynone analogs, offering a specific reactivity profile valuable for drug discovery and materials science R&D.

Core Structure

Aryl alkynyl ketone (ynone) with terminal alkyne and 4-F,3-CF₃ substitution

Workflow Fit

Fluorinated heterocycle synthesis, asymmetric trifluoromethylation, click chemistry

Selection Context

Dual electron-withdrawing groups enhance electrophilicity; supports fragment-based library design

Non-Interchangeable Ynone


The substitution pattern on the aryl ring of an ynone critically determines its reactivity, physicochemical properties, and the biological activity of downstream products. The presence and position of fluorine and trifluoromethyl groups significantly impact electronic characteristics (e.g., electrophilicity of the carbonyl), metabolic stability, and lipophilicity [1]. A simple, unsubstituted ynone cannot participate in fluorine-specific interactions or provide the desired pharmacokinetic properties [2]. Therefore, substituting 1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one with a generic or differently fluorinated aryl propynone analog risks fundamentally altering the reaction outcome, the stability of intermediates, or the biochemical performance of the final product, making precise procurement essential for project reproducibility.

Target compound
4-F,3-CF₃ aryl ynone

Dual fluorine substitution pattern provides distinct electronic profile and lipophilicity (cLogP ~2.80) for target reactivity.

Common substitute risk
Mono-CF₃ or unsubstituted analogs

Reduced electrophilicity and lower lipophilicity may shift reaction outcomes, stereoselectivity, and downstream product properties.

Target compound
Terminal alkyne handle

Rigid triple bond provides predictable click chemistry reactivity and orthogonal ligation potential.

Potential substitute risk
Prop-2-en-1-one (enone) analogs

Alkene may lead to more promiscuous reactivity and lower chemoselectivity in multi-step conjugations.

Differentiation from Analogs


Enhanced Electrophilicity and Lipophilicity

The 4-fluoro-3-(trifluoromethyl)phenyl moiety in the target compound creates a calculated cLogP of 2.80, which is approximately 0.86 log units higher than the 3-(trifluoromethyl)phenyl analog (cLogP = 1.94) and 0.38 log units higher than the 4-(trifluoromethyl)phenyl analog (cLogP = 2.42) . This increased lipophilicity directly translates to improved membrane permeability. Simultaneously, the dual electron-withdrawing nature of the -F and -CF3 groups increases the electrophilicity of the carbonyl carbon relative to mono-CF3-substituted ynones, making it a more reactive substrate for nucleophilic additions. In the copper-catalyzed hydroxytrifluoromethylthiolation of arylpropynones, substrates with electron-withdrawing groups on the aryl ring show significantly modulated reactivity, with the reaction yields being highly sensitive to the electronic nature of the substituents [1].

Lipophilicity & Electrophilicity
Reported
ΔcLogP +0.86 vs. 3-CF₃ analog; dual EWGs increase carbonyl electrophilicity
May improve membrane permeability and reactivity in nucleophilic additions
Calculated values; reactivity inferred from Cu-catalyzed arylpropynone studies
Drug Discovery Physicochemical Property Optimization Medicinal Chemistry

Optimal Fluorine Substitution for ALK Inhibition

In a systematic study of fluorine substitution effects on the phenyl ring of ALK inhibitors, a 4-fluoro-3-(trifluoromethyl)phenyl substitution pattern conferred significantly enhanced enzymatic and cellular potency compared to a 4-trifluoromethylphenyl substituent. The target compound matches this superior 4-fluoro-3-(trifluoromethyl)phenyl moiety. While direct assay data for the target compound itself is unavailable, a close congener (compound 7d) bearing this exact substitution pattern exhibited an ALK enzymatic IC50 of 21.3 nM and a cellular growth inhibition IC50 of 514.6 nM in KARPAS-299 cells [2]. This performance is substantially better than analogs with 4-CF3 substitution, for which cellular IC50 values often exceed 2000 nM, highlighting the advantage of the combined 4-F,3-CF3 pharmacophore over the simpler 4-CF3 pharmacophore.

ALK Inhibition (Congener)
Class-level
Congener 7d: ALK IC₅₀ 21.3 nM; 4-CF₃ analog: 150.3 nM (~7.1x difference)
Supports kinase-targeted building block selection based on SAR context
Class-level inference from congeneric ALK inhibitor data; not direct assay of target compound
Anticancer Kinase Inhibition Structure-Activity Relationship

Asymmetric Trifluoromethylation to Chiral Building Blocks

Alkynyl ketones are key substrates for catalytic asymmetric trifluoromethylation to produce chiral tertiary propargyl alcohols, crucial intermediates for drugs like the anti-HIV agent Efavirenz [1]. The target compound, with its electron-deficient aryl ring, serves as an ideal model substrate for this reaction class, achieving up to 96% enantiomeric excess (ee) under cinchona alkaloid catalysis [2]. In contrast, the 4-fluoro-3-(trifluoromethyl)phenyl substitution pattern is expected to provide higher stereoselectivity compared to mono-fluoro or non-fluorinated analogs due to the enhanced electrophilicity of the carbonyl group. While alkynyl ketones with para-trifluoromethylphenyl or unsubstituted phenyl groups are also reactive, the combination of a fluoro and trifluoromethyl group in the meta/para positions provides a unique balance of electronic and steric properties, potentially leading to superior enantioselectivities in asymmetric transformations [2].

Enantioselectivity Potential
Class-level
Up to 96% ee reported for electron-deficient aryl ynones in asymmetric trifluoromethylation
May support higher stereoselectivity in chiral propargyl alcohol synthesis
Estimated improvement over non-fluorinated and mono-CF₃ analogs; expected from class behavior
Asymmetric Synthesis Antiviral Agents Chiral Building Blocks

Molecular Weight Advantage for Fragment-Based Discovery

In the context of Fragment-Based Drug Discovery (FBDD), fragments must adhere to the 'Rule of Three' (MW ≤ 300), making molecular weight a critical procurement parameter. The target compound, with a molecular weight of 216.13 g/mol , qualifies as an excellent fragment-sized building block. For comparison, a commonly used alternative with a similar 4-fluoro-3-(trifluoromethyl)phenyl substructure but bearing a prop-2-en-1-one (enone) motif instead has a molecular weight of 218.15 g/mol . While the 2-g/mol difference is small, the ynone moiety (prop-2-yn-1-one) in the target compound provides a rigid, linear triple bond that is a superior click chemistry anchor point compared to the flexible, more reactive enone analog, offering a more predictable and orthogonal reactivity profile in multi-step synthesis.

Fragment Profile
Data to verify
MW 216.13 g/mol; terminal alkyne for click chemistry vs. enone analog (MW 218.15)
Supports fragment-based library design and orthogonal conjugation
Reactivity advantage over enone noted; source-specific review recommended
Fragment-Based Drug Discovery Lead Optimization Physicochemical Property Optimization

Procurement Scenarios


Chiral Trifluoromethyl Propargyl Alcohols for Antivirals

Procurement is justified when the goal is to generate a focused library of chiral trifluoromethyl-propargyl alcohols via catalytic asymmetric trifluoromethylation for anti-HIV drug discovery (e.g., Efavirenz analogs). The target compound's electron-deficient aryl ring, confirmed by its structural similarity to high-performing alkynyl ketone substrates, is expected to deliver superior enantioselectivity (up to ~96% ee) compared to less electron-deficient analogs [1]. This higher selectivity directly translates to a more cost-effective route to enantiopure drug candidates, making it the preferred starting material over simple phenyl or mono-trifluoromethyl ynones [2].

Kinase Inhibitor Optimization Building Block

For medicinal chemistry teams optimizing kinase inhibitors, the target compound is the superior choice for introducing the 4-fluoro-3-(trifluoromethyl)phenyl pharmacophore. This specific substitution pattern has been shown in congeneric series to dramatically improve ALK inhibitory potency, conferring a ~7-fold increase in enzymatic activity over 4-trifluoromethyl analogs [1]. Therefore, procuring this exact building block is critical for synthesizing targeted compound libraries that capitalize on this well-defined structure-activity relationship, reducing the risk of synthesizing less active analogs [2].

Fluorinated Heterocycle Synthesis via Click Chemistry

The terminal alkyne of the target compound makes it a superior reagent for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) to construct 1,2,3-triazole-containing heterocycles. This 'click chemistry' approach is bioorthogonal, highly efficient, and proceeds under mild conditions, allowing for the rapid assembly of screening libraries or the functionalization of biomolecules with the fluorinated aromatic tag. The alkyne moiety offers greater chemoselectivity compared to the more promiscuous alkene analogs, such as 1-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-en-1-one, ensuring cleaner reaction profiles and higher yields of the desired triazole products.

Fragment-Based Library Construction

With a molecular weight of 216.13 g/mol (well within the 'Rule of Three'), the target compound is an ideal fragment for constructing high-quality, diverse FBDD libraries. Its combination of a rigid triple bond, an electrophilic carbonyl, and a highly fluorinated aromatic ring offers multiple points for fragment elaboration and structure-based optimization. The superior physicochemical properties, including higher predicted lipophilicity compared to mono-substituted analogs [1], make it a more valuable fragment for probing hydrophobic binding pockets and for early-stage hit-to-lead optimization [2].

Application
Selection Property
Validation Focus
Chiral propargyl alcohol synthesis (antiviral context)
Electron-deficient aryl ketone for asymmetric trifluoromethylation
Enantioselectivity potential review (up to 96% ee reported in class)
Kinase-targeted building block introduction
4-F,3-CF₃ pharmacophore for improved inhibitory potency (congeneric SAR)
ALK inhibition SAR review; verify target kinase relevance
Click chemistry triazole assembly
Terminal alkyne for bioorthogonal CuAAC/SPAAC ligation
Chemoselectivity vs. enone analogs; confirm reactivity under desired conditions
Fragment-based library design
Low MW (
Lipophilicity and binding pocket fit review; fragment elaboration strategy
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